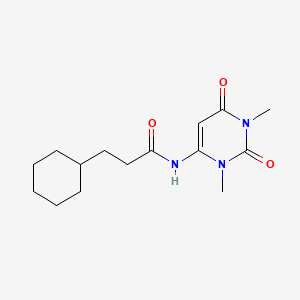
Poloxipan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poloxipan is a potent and pan-specific inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine-threonine protein kinase that plays a crucial role in cell mitosis and is implicated in various types of cancer. This compound has shown significant inhibitory activity against polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3, making it a valuable compound in cancer research .
Méthodes De Préparation
Poloxipan is synthesized through a multi-step chemical process. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Poloxipan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Poloxipan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of polo-like kinase 1 and its role in cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects of polo-like kinase 1 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit polo-like kinase 1, which is overexpressed in various cancers.
Industry: Utilized in the development of new therapeutic agents targeting polo-like kinase 1 for cancer treatment
Mécanisme D'action
Poloxipan exerts its effects by inhibiting the polo-box domain of polo-like kinase 1. The polo-box domain is a non-catalytic region at the C-terminus of polo-like kinase 1 that is essential for its function in cell mitosis. By binding to this domain, this compound prevents the proper functioning of polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits other phospho-tyrosine binding domains, such as the forkhead-associated domain of checkpoint kinase 2 and the WW domain of peptidyl-prolyl cis/trans isomerase .
Comparaison Avec Des Composés Similaires
Poloxipan is compared with other polo-like kinase 1 inhibitors such as thymoquinone, poloxin, and purpurogallin. While all these compounds inhibit polo-like kinase 1, this compound is unique due to its pan-specific inhibition of polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3. This broad-spectrum activity makes this compound a valuable tool in cancer research. The similar compounds include:
- Thymoquinone
- Poloxin
- Purpurogallin
Propriétés
Formule moléculaire |
C14H10BrN3O3S |
|---|---|
Poids moléculaire |
380.22 g/mol |
Nom IUPAC |
2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3 |
Clé InChI |
UEMYVTYHECWXSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Pictogrammes |
Irritant |
Synonymes |
poloxipan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B1225339.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)

![5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide](/img/structure/B1225345.png)




![4b,9b-dihydroxy-7,8-dihydro-6H-indeno[1,2-b]benzofuran-9,10-dione](/img/structure/B1225355.png)

